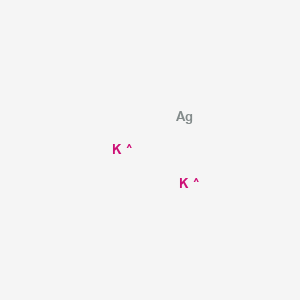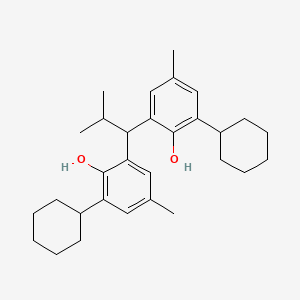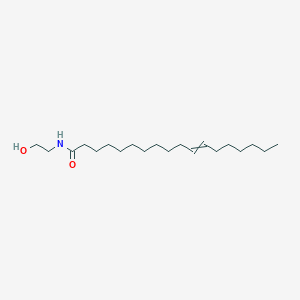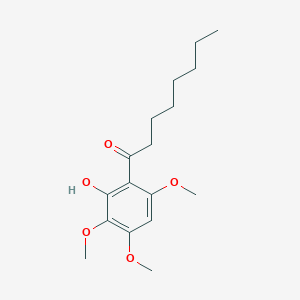
Tribromo(dibromomethanesulfonyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromo(dibromomethanesulfonyl)methane is a chemical compound characterized by the presence of multiple bromine atoms and a sulfonyl group attached to a methane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tribromo(dibromomethanesulfonyl)methane typically involves the bromination of methanesulfonyl chloride in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the methane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tribromo(dibromomethanesulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce less brominated methane derivatives. Substitution reactions can result in the formation of various functionalized methane compounds.
Wissenschaftliche Forschungsanwendungen
Tribromo(dibromomethanesulfonyl)methane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Tribromo(dibromomethanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tribromomethane: A simpler compound with three bromine atoms attached to a methane backbone.
Dibromomethane: Contains two bromine atoms and is used in similar applications.
Methanesulfonyl Chloride: A precursor in the synthesis of Tribromo(dibromomethanesulfonyl)methane.
Uniqueness
This compound is unique due to the presence of both multiple bromine atoms and a sulfonyl group, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
134767-21-8 |
|---|---|
Molekularformel |
C2HBr5O2S |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
tribromo(dibromomethylsulfonyl)methane |
InChI |
InChI=1S/C2HBr5O2S/c3-1(4)10(8,9)2(5,6)7/h1H |
InChI-Schlüssel |
GIGXBIICVMCDPN-UHFFFAOYSA-N |
Kanonische SMILES |
C(S(=O)(=O)C(Br)(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


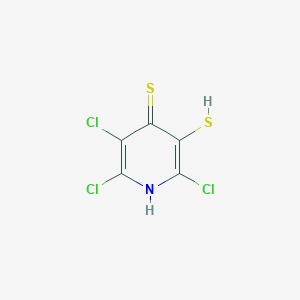
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)

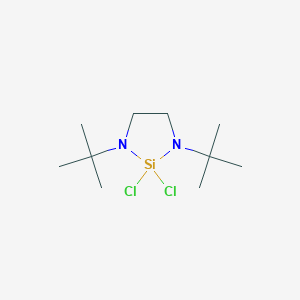

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
